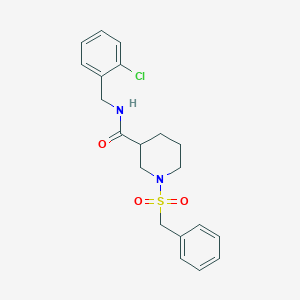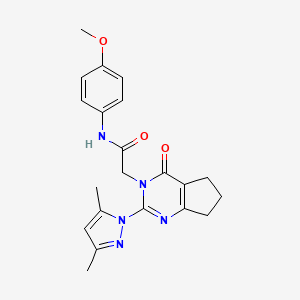![molecular formula C18H25N5O2 B11240649 4-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}morpholine](/img/structure/B11240649.png)
4-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{1-[1-(4-Methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclohexyl}morpholine is a synthetic compound with a complex molecular structure. It is known for its unique chemical properties and potential applications in various scientific fields. The compound’s structure includes a morpholine ring, a cyclohexyl group, and a tetrazole ring substituted with a methoxyphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclohexyl}morpholine typically involves multiple steps, including the formation of the tetrazole ring and the subsequent attachment of the morpholine and cyclohexyl groups. Common synthetic routes may involve:
Formation of the Tetrazole Ring: This can be achieved through the reaction of an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Methoxyphenyl Group:
Cyclohexyl Group Introduction: The cyclohexyl group can be introduced through a Grignard reaction or other suitable alkylation methods.
Morpholine Ring Formation: The final step involves the formation of the morpholine ring, which can be achieved through a cyclization reaction involving an appropriate amine and an epoxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-{1-[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclohexyl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-{1-[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclohexyl}morpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-{1-[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclohexyl}morpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with the mesolimbic dopamine pathway, influencing neurotransmitter levels and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-MeO-PCP: A dissociative drug with similar structural features.
3-MeO-PCMo: Another analog with comparable properties.
Uniqueness
Its distinct structure allows for diverse chemical reactivity and biological activity, setting it apart from other similar compounds .
Propriétés
Formule moléculaire |
C18H25N5O2 |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
4-[1-[1-(4-methoxyphenyl)tetrazol-5-yl]cyclohexyl]morpholine |
InChI |
InChI=1S/C18H25N5O2/c1-24-16-7-5-15(6-8-16)23-17(19-20-21-23)18(9-3-2-4-10-18)22-11-13-25-14-12-22/h5-8H,2-4,9-14H2,1H3 |
Clé InChI |
HLMWNKPOVWHHCA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2C(=NN=N2)C3(CCCCC3)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1-Cyclohexen-1-YL)ethyl]-6-ethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11240569.png)
![5-Bromo-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)furan-2-carboxamide](/img/structure/B11240575.png)
![7-(3-Bromo-4-ethoxy-5-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11240578.png)
![2,3-dimethoxy-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide](/img/structure/B11240594.png)
![4-(phenylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11240598.png)
![2-[4-(4-ethoxybenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B11240613.png)

![1-[(2-chlorobenzyl)sulfonyl]-N-[4-(cyanomethyl)phenyl]piperidine-3-carboxamide](/img/structure/B11240629.png)
![4-ethoxy-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B11240635.png)




![Ethyl 4-[(2-{[6-(4-methoxyphenyl)pyridazin-3-YL]oxy}ethyl)sulfamoyl]benzoate](/img/structure/B11240680.png)
